molecular formula C14H26N6O2 B12746304 Urea, 1,1'-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- CAS No. 102433-09-0

Urea, 1,1'-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)-

Cat. No.: B12746304
CAS No.: 102433-09-0
M. Wt: 310.40 g/mol
InChI Key: QOOFOPCFWKJSKN-UHFFFAOYSA-N
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Description

Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- is a complex organic compound with the molecular formula C₁₂H₂₄N₄O₂. This compound is characterized by the presence of aziridine groups, which are three-membered nitrogen-containing rings, and a cyclohexylene group, which is a six-membered carbon ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- typically involves the reaction of 1,4-cyclohexanedimethanol with aziridine in the presence of a urea derivative. The reaction conditions often require a catalyst to facilitate the formation of the aziridine rings. The process can be summarized as follows:

    Starting Materials: 1,4-cyclohexanedimethanol, aziridine, and a urea derivative.

    Catalyst: A suitable catalyst such as a Lewis acid.

    Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced reactors and purification techniques, such as distillation and crystallization, can help in achieving the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- undergoes various chemical reactions, including:

    Oxidation: The aziridine rings can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can lead to the opening of the aziridine rings, forming amine derivatives.

    Substitution: The compound can undergo substitution reactions where the aziridine rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a cross-linking agent in protein and DNA studies.

    Medicine: Explored for its potential use in drug delivery systems due to its unique structure.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism by which Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- exerts its effects is primarily through the reactivity of the aziridine rings. These rings can undergo nucleophilic attack, leading to the formation of covalent bonds with various molecular targets. This reactivity makes the compound useful in cross-linking applications, where it can form stable linkages between different molecules.

Comparison with Similar Compounds

Similar Compounds

  • Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-methyl-)
  • Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-ethyl-)

Uniqueness

The presence of aziridine rings in Urea, 1,1’-(1,4-cyclohexylenedimethylene)bis(3-(1-aziridinyl)- distinguishes it from other similar compounds. These rings impart unique reactivity and potential for cross-linking, making it valuable in various scientific and industrial applications.

Properties

CAS No.

102433-09-0

Molecular Formula

C14H26N6O2

Molecular Weight

310.40 g/mol

IUPAC Name

1-(aziridin-1-yl)-3-[[4-[(aziridin-1-ylcarbamoylamino)methyl]cyclohexyl]methyl]urea

InChI

InChI=1S/C14H26N6O2/c21-13(17-19-5-6-19)15-9-11-1-2-12(4-3-11)10-16-14(22)18-20-7-8-20/h11-12H,1-10H2,(H2,15,17,21)(H2,16,18,22)

InChI Key

QOOFOPCFWKJSKN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC(=O)NN2CC2)CNC(=O)NN3CC3

Origin of Product

United States

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